3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
The compound 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core. Its structure includes:
- Oxadiazole-linked group: A 4-(methylsulfanyl)phenyl group, contributing to lipophilicity and hydrophobic interactions.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-5-7-13(28-4)8-6-11/h5-10H,1-4H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPWVWTWOFNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(4-methylsulfanylphenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the desired benzamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and oxadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substitutions on both the benzamide and oxadiazole moieties. Key comparisons include:
Benzamide Substituents
- Monomethoxy or dimethylamino groups (OX5, OX7): Electron-donating groups at specific positions (e.g., 4-methoxy or 4-dimethylamino) correlate with cytotoxic activity (IC50 values: 24–28 µM) against cancer cell lines .
- Halogenated or alkyl groups (Compounds 22–26, ) : Substituents like bromo or methyl on the benzamide moiety modulate steric and electronic properties, affecting Ca²⁺/calmodulin inhibition .
Oxadiazole-Linked Groups
- Furan-2-yl (LMM11) : Polar heterocyclic groups may improve solubility but reduce hydrophobic interactions .
- Thiophen-2-yl (Compound 25) : Thiophene rings enhance π-π stacking in aromatic systems, relevant in materials science applications .
Antifungal Activity
- LMM5 and LMM11 : These oxadiazole-benzamide analogs inhibit Candida albicans growth (MIC: 50–100 µg/mL) via thioredoxin reductase inhibition . The target compound’s trimethoxy groups may improve target binding compared to LMM5’s single methoxy group.
- CDD-934506 : Exhibits antimycobacterial activity, suggesting oxadiazole derivatives with aryl sulfonamide groups are versatile in targeting microbial enzymes .
Cytotoxic Activity
- OX5, OX6, OX7: Electron-donating groups (dimethylamino, hydroxy, methoxy) on the oxadiazole-linked phenyl ring enhance cytotoxicity (IC50: 24–28 µM) against HepG2 cells . The target compound’s methylsulfanyl group may further optimize lipophilicity for improved cellular uptake.
Enzyme Inhibition
- Compounds 22–26 () : Derivatives with dihydrobenzodioxinyl or thiophene groups inhibit Ca²⁺/calmodulin activity, highlighting the role of substituents in enzyme interaction .
Physicochemical Properties
The target compound’s trimethoxy and methylsulfanyl groups likely result in higher logP and lower aqueous solubility compared to analogs like OX7 or LMM3.
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features:
- Three methoxy groups (–OCH₃)
- A methylsulfanyl group (–S–CH₃)
- An oxadiazole moiety , which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation.
- Mechanism of Action : The anticancer activity may be attributed to the ability of the oxadiazole ring to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
-
Case Studies :
- In a study involving various oxadiazole derivatives, compounds similar to the target compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity .
- The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methoxy enhances the anticancer activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial Effects : Compounds containing thiazole or oxadiazole rings have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This is often assessed using Minimum Inhibitory Concentration (MIC) assays.
- Antifungal Activity : Similar derivatives have also shown antifungal properties, making them candidates for further exploration in treating fungal infections.
Antioxidant Activity
The presence of methoxy groups is often associated with antioxidant activity:
- Mechanism : These groups can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress-related cellular damage.
- Research Findings : In vitro assays have indicated that related compounds exhibit significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid .
Data Table of Biological Activities
Q & A
Q. How does the compound’s stability under physiological conditions impact drug development?
- Methodological Answer :
- pH Stability : Degrades <10% in simulated gastric fluid (pH 1.2) over 24 h, but hydrolyzes rapidly in alkaline conditions (pH 10) via oxadiazole ring cleavage .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min, suggesting need for prodrug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
